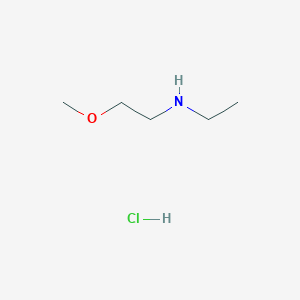
乙氧基(2-甲氧基乙基)胺盐酸盐
描述
Ethyl(2-methoxyethyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of 2-methoxyethylamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
科学研究应用
Ethyl(2-methoxyethyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying their functions.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and polymers.
作用机制
Mode of Action
It is known to be used as a reactant in various chemical reactions, such as the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides .
Biochemical Pathways
It is known to be used in the synthesis of amides by reacting with carboxylic acids . It can also be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
Result of Action
As a reactant in various chemical reactions, it likely contributes to the formation of the final products of these reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Ethyl(2-methoxyethyl)amine hydrochloride can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 2-methoxyethylamine and ethyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps to isolate the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl(2-methoxyethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Amides or nitriles.
Reduction Reactions: Primary amines.
相似化合物的比较
Ethyl(2-methoxyethyl)amine hydrochloride can be compared with other similar compounds such as:
2-Methoxyethylamine: Lacks the ethyl group, making it less hydrophobic.
(2-Methoxyethyl)methylamine: Contains a methyl group instead of an ethyl group, resulting in different reactivity and properties.
2-Aminoethyl methyl ether: Similar structure but with different functional groups, leading to varied applications and reactivity.
Ethyl(2-methoxyethyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
IUPAC Name |
N-ethyl-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCSUFIUOHCVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)




![2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE](/img/structure/B1446769.png)
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)


![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)



